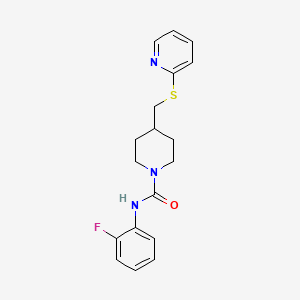

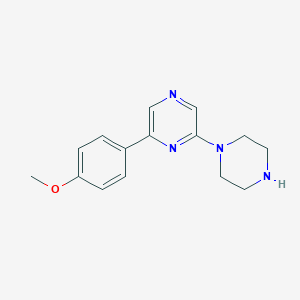

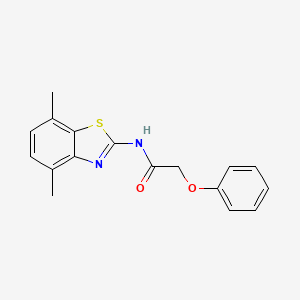

![molecular formula C16H18N2O4S2 B2366560 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034548-72-4](/img/structure/B2366560.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

- Sulfonamide-derived compounds, including those related to the queried chemical structure, have been synthesized and characterized with their transition metal complexes. These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

- Novel sulfonamide-tagged 1,2,3-triazoles were synthesized and showed appreciable antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, highlighting the antimicrobial potential of sulfonamide derivatives (Kaushik et al., 2020).

Cancer Research

- Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, including sulfonamide compounds, were synthesized and exhibited potent antitumor and antibacterial activities. Some compounds showed higher activity against cancer cell lines than the standard drug, doxorubicin (Hafez et al., 2017).

Biochemical Studies

- Sulfonamides have been explored for their potential utility as inhibitors in various biochemical processes. For instance, derivatives of benzo[b]thiophene-2-sulfonamide were prepared to investigate their role as topically active inhibitors of ocular carbonic anhydrase, indicating their importance in biochemical modulation (Graham et al., 1989).

- A study on the modulation of the Excited-State Intramolecular Proton Transfer (ESIPT) process in dimers based on 2-(2′-Hydroxybenzofuran)benzoxazole (HBBO) subunits, connected through various spacers including sulfonyl, revealed the influence of the bridge on photophysical properties, illustrating the chemical versatility and potential application in material science (Heyer, Massue, & Ulrich, 2017).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of organic compounds known as benzothiophenes . Benzothiophene derivatives have been known to exhibit various biological activities such as antidiabetic, anticancer, anti-inflammatory, antioxidant, anti-tubercular, antimicrobial, and anticonvulsant activity .

Mode of Action

Benzothiophene derivatives have been known to interact with various biological targets such as enzymes, receptors, and ion channels . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.

Biochemical Pathways

These could include pathways related to inflammation, cancer progression, microbial growth, and more .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

These could include inhibition of enzyme activity, modulation of receptor signaling, alteration of gene expression, and more .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-10-15(11(2)22-18-10)24(20,21)17-9-16(3,19)14-8-12-6-4-5-7-13(12)23-14/h4-8,17,19H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVCLKQFNHUXOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

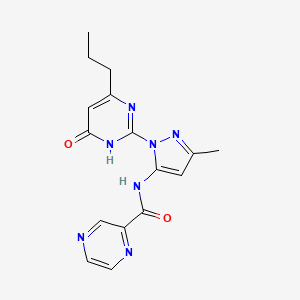

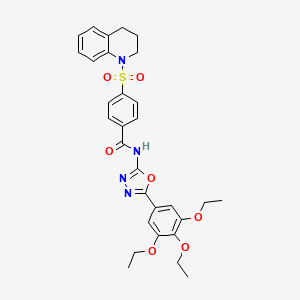

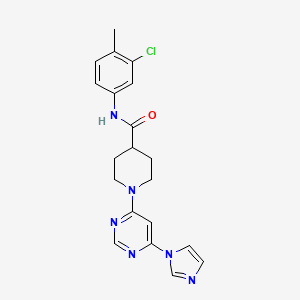

![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)

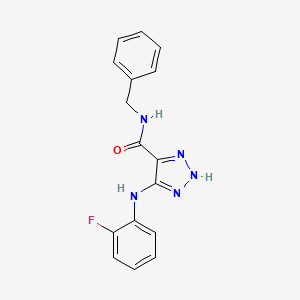

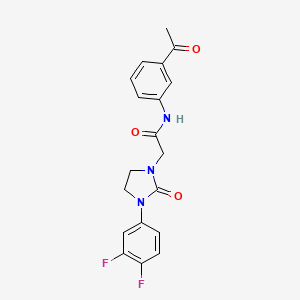

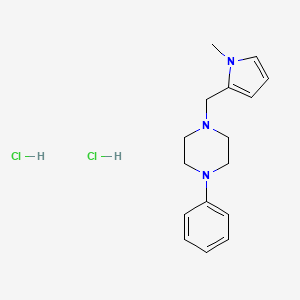

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)

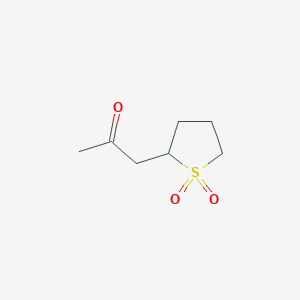

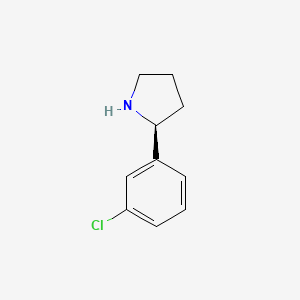

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)